molecular formula C6H4BrClF3N B11855878 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride CAS No. 1186195-53-8

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B11855878
CAS No.: 1186195-53-8
M. Wt: 262.45 g/mol
InChI Key: MGRXFENGOIPIPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3BrF3N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical syntheses, particularly in creating compounds with enhanced biological activity .

Properties

CAS No.

1186195-53-8

Molecular Formula

C6H4BrClF3N

Molecular Weight

262.45 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H

InChI Key

MGRXFENGOIPIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(F)(F)F.Cl

Origin of Product

United States

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